7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride
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Description
The compound “7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The “2-Chlorophenyl” indicates the presence of a phenyl (benzene) ring with a chlorine atom attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction . The 2-chlorophenyl group could potentially be introduced through a substitution reaction .Mechanism of Action
Target of Action
It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Like ketamine, 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride might interact with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels . . The compound’s interaction with these targets could lead to changes in neuronal activity and neurotransmitter release.
Biochemical Pathways
Ketamine, a structurally similar compound, is known to inhibit the action of nmda receptors, thereby affecting glutamatergic neurotransmission . This could potentially lead to downstream effects such as altered neuronal excitability and synaptic plasticity.
Pharmacokinetics
Ketamine, a structurally similar compound, is known to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Based on its structural similarity to ketamine, it might induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it might also have potential as an agent for pain and treatment-resistant depression .
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPSWSDFGICPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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